![molecular formula C12H17NO B13223880 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine](/img/structure/B13223880.png)
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine
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Overview
Description
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a methoxyphenyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine can be compared with other similar compounds, such as:
3-methoxyphencyclidine: An N-methyl-D-aspartate (NMDA) receptor antagonist with similar structural features.
3-methoxyphenylacetylene: An aromatic compound with a methoxyphenyl group.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: A compound used as a pharmaceutical intermediate.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
3-(3-Methoxyphenyl)-N-methylcyclobutan-1-amine, a compound featuring a cyclobutane ring and a methoxy-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological profiles, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A cyclobutane ring, which contributes to the compound's three-dimensional shape and potential interactions with biological targets.
- A methoxyphenyl group that may enhance lipophilicity and modulate receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. The structural features imply potential interactions with cancer cell pathways, although specific mechanisms remain to be elucidated .
- Neurotransmitter Modulation : Given its amine structure, there is speculation regarding its effects on neurotransmitter systems, potentially influencing mood and cognitive functions. However, empirical data supporting these claims is limited.
The biological mechanisms through which this compound exerts its effects are still under investigation. Potential mechanisms include:
- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Cell Cycle Inhibition : Similar compounds have shown the ability to inhibit cell cycle progression in cancer cells, suggesting a possible role for this compound in cancer therapy .
Case Studies and Experimental Data
- Antitumor Efficacy : In vitro studies have demonstrated that derivatives of cyclobutane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
- Neuropharmacological Studies : A study focusing on cyclobutane derivatives indicated that modifications on the phenyl ring could affect binding affinities to serotonin receptors, hinting at potential antidepressant properties .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the biological activity of this compound:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
3-(4-Methoxyphenyl)-N-methylcyclobutan-1-amine | Antitumor, Neuroactive | Receptor modulation |
3-(3-Hydroxyphenyl)-N-methylcyclobutan-1-amine | Antidepressant | Serotonin receptor agonism |
3-(2-Methoxyphenyl)-N-methylcyclobutan-1-amine | Cytotoxic to cancer cells | Induction of apoptosis |
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2/h3-5,8,10-11,13H,6-7H2,1-2H3 |
InChI Key |
HQUOQBHXYFNECY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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